molecular formula C16H14N4O3 B2423700 5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-17-9

5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2423700
CAS No.: 861206-17-9
M. Wt: 310.313
InChI Key: UJFJYAGRENONLK-UHFFFAOYSA-N
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Description

The compound “5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The nitrobenzyl and phenyl groups are common in many organic compounds and can influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitro group can participate in reduction reactions, and the triazole ring can participate in various reactions depending on the substituents attached to it .

Scientific Research Applications

  • Crystallographic Analysis The triazole ring in similar compounds has been found to exhibit a planar structure, with molecular components lying in crystallographic planes. This structural feature influences the intermolecular interactions, such as hydrogen bonding, which are crucial for their potential applications in various fields, including material science and drug design (Liu et al., 1999).

  • Synthetic Chemistry and Derivative Formation Research has demonstrated the potential of 1,2,4-triazole derivatives in synthesizing binuclear N-H acids. These compounds serve as key intermediates for developing new chemical entities with potential applications in pharmaceuticals and material sciences (Gúcky et al., 2006).

  • Antimicrobial Properties Certain derivatives of 1,2,4-triazole have been found to possess antimicrobial activities. These properties make them candidates for further study in the development of new antimicrobial agents (Bektaş et al., 2007).

  • Computational Chemistry and Docking Studies Computational studies, including molecular docking, have been conducted on similar compounds to understand their interactions with biological targets. These studies are crucial for drug design and development, providing insights into the potential biological activities of these compounds (Nayak & Poojary, 2019).

  • Corrosion Inhibition Research has shown that certain triazole derivatives can act as corrosion inhibitors for metals like mild steel. This application is significant in industrial processes and materials science, where preventing corrosion is crucial (Merimi et al., 2019).

  • Electronic and Spectroscopic Analysis Studies on the electronic and spectroscopic properties of triazole derivatives help understand their physical and chemical properties, which are essential in various applications like material science and sensor development (Beytur & Avinca, 2021).

  • Lipase and α-Glucosidase Inhibition The inhibitory effects of certain 1,2,4-triazole derivatives on enzymes such as lipase and α-glucosidase have been studied, indicating potential therapeutic applications in treating conditions like obesity and diabetes (Bekircan et al., 2015).

Properties

IUPAC Name

5-methyl-2-[(4-nitrophenyl)methyl]-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-12-17-18(11-13-7-9-15(10-8-13)20(22)23)16(21)19(12)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFJYAGRENONLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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